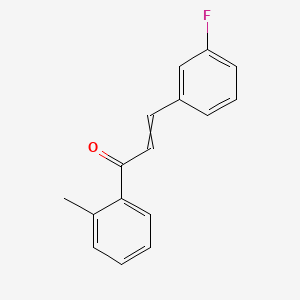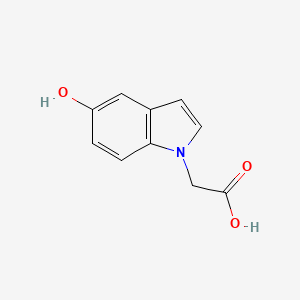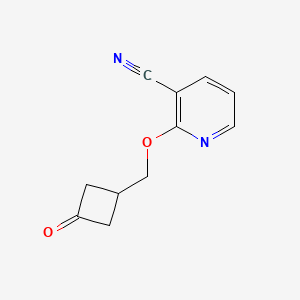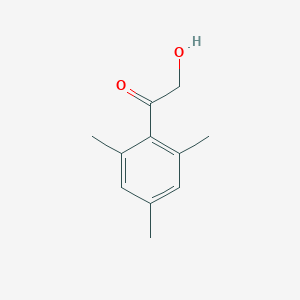
2-Hydroxy-1-mesitylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-mesitylethan-1-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-mesitylethan-1-one can be achieved through several methods. One common approach involves the alkylation of 1-mesitylethan-1-one with secondary alcohols. For example, the reaction of 1-mesitylethan-1-one with 2-phenylethanol in the presence of an iron catalyst yields the desired product . The reaction conditions typically involve the use of dry toluene as a solvent and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography are employed to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-mesitylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of mesityl ethyl ketone or mesityl aldehyde.
Reduction: Formation of mesityl ethanol.
Substitution: Formation of brominated or nitrated mesityl derivatives.
Scientific Research Applications
2-Hydroxy-1-mesitylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-mesitylethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylphenyl ethan-1-one
- 2,4,6-Triisopropylphenyl ethan-1-one
Comparison
2-Hydroxy-1-mesitylethan-1-one is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds like 2,3,4,5,6-pentamethylphenyl ethan-1-one and 2,4,6-triisopropylphenyl ethan-1-one, it offers additional functionalization possibilities and diverse applications .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-hydroxy-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,12H,6H2,1-3H3 |
InChI Key |
JRVHUVQJFRKKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cyanomethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14871939.png)
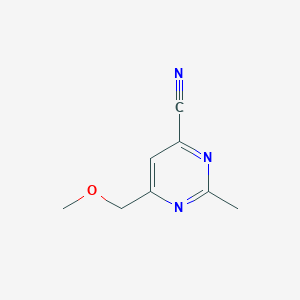
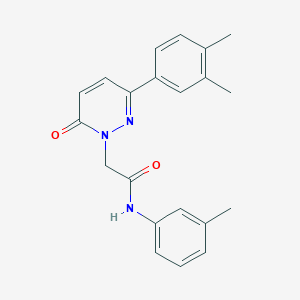
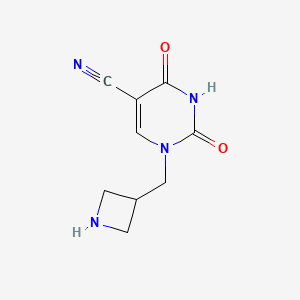
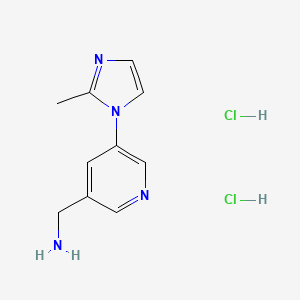

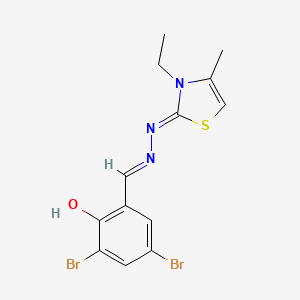
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B14871983.png)
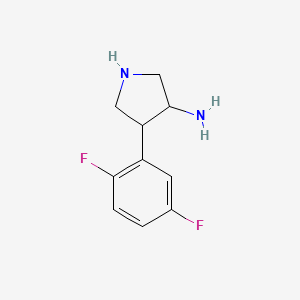
![1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B14871995.png)
